molecular formula C18H22N4O2S B2594067 N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-59-7

N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2594067
CAS No.: 393825-59-7
M. Wt: 358.46
InChI Key: CNXVCWWFQVAEKE-UHFFFAOYSA-N
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Description

“N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The compound also has a nitrophenyl group and a carbothioamide group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyrazine core, along with the nitrophenyl and carbothioamide groups. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazine derivatives can undergo reactions such as oxidation, reduction, and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. Additionally, the presence of the carbothioamide group could influence the compound’s solubility .

Scientific Research Applications

Synthesis and Biological Activity

N-butyl-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide and its derivatives are primarily recognized for their significant roles in the synthesis of various heterocyclic compounds. These compounds are known for their biological activities, particularly in the areas of analgesic and anti-inflammatory activities. The synthesis of these compounds involves conventional methods, yielding good to excellent results, characterized by various spectroscopic methods (More et al., 2022).

Anticancer and Antimicrobial Properties

In scientific research, these compounds have been evaluated for their cytotoxic activities against different cell lines, showing promising results. The synthesized compounds underwent characterization by spectroscopic methods, and some displayed promising growth inhibitory effects against cancer cell lines compared to standard drugs. Additionally, they exhibit antibacterial and antimicrobial properties, making them valuable in the development of new therapeutic agents (Mansour et al., 2020).

Chemical Characterization and Applications

These compounds are also significant in chemical research, particularly in the synthesis and characterization of new substances. Various spectroscopic methods and elemental analysis are used to characterize the newly synthesized compounds. The research extends to investigating their biological activities, indicating the compound's potential in creating new pharmacological agents (Ibrahim, 2015).

Future Directions

Given the biological activity of many pyrazine derivatives, this compound could be a potential candidate for further study. Future research could focus on exploring its potential biological activities and optimizing its synthesis .

Properties

IUPAC Name

N-butyl-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-3-10-19-18(25)21-13-12-20-11-4-5-16(20)17(21)14-6-8-15(9-7-14)22(23)24/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXVCWWFQVAEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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